molecular formula C21H24N2O6S B12449825 (1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid CAS No. 1212151-60-4

(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B12449825
CAS No.: 1212151-60-4
M. Wt: 432.5 g/mol
InChI Key: IHZNEGNAWUEPCJ-RBUKOAKNSA-N
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Description

This compound features a cyclohexane ring substituted at the 1R and 2S positions with a carboxylic acid group and a carbamoyl-linked aromatic system. The carbamoyl group connects to a phenyl ring bearing a sulfamoyl moiety, which is further substituted with a 4-methoxyphenyl group.

Properties

CAS No.

1212151-60-4

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

(1R,2S)-2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H24N2O6S/c1-29-16-10-6-15(7-11-16)23-30(27,28)17-12-8-14(9-13-17)22-20(24)18-4-2-3-5-19(18)21(25)26/h6-13,18-19,23H,2-5H2,1H3,(H,22,24)(H,25,26)/t18-,19+/m0/s1

InChI Key

IHZNEGNAWUEPCJ-RBUKOAKNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@H]3CCCC[C@H]3C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclohexane ring, followed by the introduction of the carboxylic acid group and the sulfamoylphenyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition and protein binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Biological Activity

The compound (1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
  • Molecular Formula : C23H22N2O5S
  • Molar Mass : 438.5 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to (1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid exhibit significant anticancer activity. The mechanisms identified include:

  • Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines.
  • Inhibition of Signaling Pathways : It interferes with pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are crucial for cancer cell proliferation and survival .

Antimicrobial Activity

The compound has shown potential antimicrobial effects, particularly against bacterial strains. Its mechanism may involve the disruption of bacterial membrane integrity and interference with metabolic processes . This activity is particularly relevant in the context of increasing antibiotic resistance.

Antidiabetic Effects

In vitro studies suggest that this compound may enhance insulin secretion and improve glucose metabolism through the mobilization of intracellular calcium reserves. This property positions it as a candidate for further research in diabetes management .

Study 1: Anticancer Mechanisms

A study published in Pharmacological Insights detailed the effects of similar cyclohexanecarboxylic acids on cancer cells. The results demonstrated that these compounds could downregulate matrix metallopeptidase 9 (MMP-9), a protein associated with cancer metastasis .

CompoundEffectMechanism
Quinic AcidAnticancerInhibition of AP-1 signaling
(1R,2S)-CompoundAnticancerInduction of apoptosis

Study 2: Antimicrobial Efficacy

Research highlighted in the Human Metabolome Database indicated that related compounds have shown significant antibacterial properties. The study utilized various bacterial strains to evaluate the efficacy of these compounds in disrupting cellular functions .

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli1550
S. aureus20100

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes critical differences between the target compound and its analogs (Figure 1):

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Differences
Target Compound C₂₂H₂₅N₂O₆S ~469.51 g/mol 4-Methoxyphenyl sulfamoyl, carbamoyl-phenyl, (1R,2S)-cyclohexane carboxylic acid Methoxy group enhances solubility; sulfamoyl contributes to hydrogen bonding .
(1R,2S)-2-{[2-(4-Chlorophenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid C₁₆H₂₀ClNO₃ 309.79 g/mol 4-Chlorophenyl ethyl carbamoyl, (1R,2S)-cyclohexane carboxylic acid Chlorine (electron-withdrawing) may reduce solubility but improve membrane permeability.
2-[(4-Ethoxyphenyl)carbamoyl]cyclohexanecarboxylic acid C₁₆H₂₁NO₄ 291.34 g/mol 4-Ethoxyphenyl carbamoyl, cyclohexane carboxylic acid (stereochemistry unspecified) Ethoxy group increases hydrophobicity; undefined stereochemistry may limit specificity.
2-((4-(N-Isopropylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid C₁₇H₂₃N₂O₅S 368.45 g/mol N-Isopropyl sulfamoyl, carbamoyl-phenyl, cyclohexane carboxylic acid Isopropyl sulfamoyl introduces steric bulk, potentially affecting target binding.
4-[[(4-Chlorophenyl)sulfonyl]amino]methylcyclohexanecarboxylic acid C₁₄H₁₈ClNO₄S 339.82 g/mol 4-Chlorophenyl sulfonamide, methylene linker, cyclohexane carboxylic acid Sulfonamide group (stronger acidity) and methylene spacer alter electronic properties.

Key Comparative Insights

Functional Group Impact
  • Sulfamoyl vs. Sulfonamide : The target compound’s sulfamoyl group (–SO₂NH–) is less acidic than the sulfonamide (–SO₂NH₂) in , altering pH-dependent solubility and binding interactions.
  • Substituent Effects :
    • Methoxy (Target) vs. Chloro () : Methoxy increases solubility via polarity, while chloro enhances lipophilicity and metabolic stability.
    • Ethoxy () : Larger than methoxy, reducing solubility but improving membrane penetration.
  • Stereochemistry : The (1R,2S) configuration in the target compound and may confer higher stereoselective activity compared to analogs with undefined stereocenters (e.g., ).
Molecular Weight and Drug-Likeness

In contrast, (309.79 g/mol) and (291.34 g/mol) fall within the ideal range for drug-likeness .

Pharmacological Implications
  • Target Compound: The sulfamoyl and methoxy groups may target enzymes like carbonic anhydrase or cyclooxygenase, similar to known sulfonamide drugs.
  • : The chloroethyl group could enhance binding to hydrophobic enzyme pockets (e.g., antimicrobial targets).
  • : The isopropylsulfamoyl group might reduce off-target effects due to steric hindrance.

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